molecular formula C19H26N2O3 B2804941 1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097863-85-7

1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2804941
CAS No.: 2097863-85-7
M. Wt: 330.428
InChI Key: AJSRORVLQLXCDD-UHFFFAOYSA-N
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Description

1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining adamantane, azetidine, and pyrrolidine moieties

Preparation Methods

The synthesis of 1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Adamantane-1-carbonyl chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.

    Synthesis of Azetidin-3-ylmethylamine: Azetidine is reacted with formaldehyde and hydrogen cyanide to form azetidin-3-ylmethylamine.

    Coupling Reaction: Adamantane-1-carbonyl chloride is reacted with azetidin-3-ylmethylamine to form 1-(Adamantane-1-carbonyl)azetidin-3-ylmethylamine.

    Cyclization: The intermediate is then reacted with maleic anhydride to form the final product, this compound.

Chemical Reactions Analysis

1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.

Scientific Research Applications

1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and biological activity.

    Materials Science: Its rigid structure makes it a candidate for the development of new materials with specific mechanical properties.

    Biological Studies: The compound is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition of protein function. The azetidine and pyrrolidine rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-{[1-(Adamantane-1-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can be compared with other compounds such as:

    Adamantane derivatives: These compounds share the adamantane core but differ in their functional groups, leading to variations in their chemical and biological properties.

    Azetidine derivatives:

    Pyrrolidine derivatives: These compounds are known for their biological activity and are used in the development of pharmaceuticals.

Properties

IUPAC Name

1-[[1-(adamantane-1-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c22-16-1-2-17(23)21(16)11-15-9-20(10-15)18(24)19-6-12-3-13(7-19)5-14(4-12)8-19/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSRORVLQLXCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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